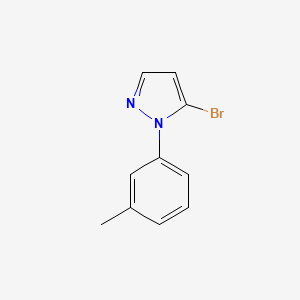![molecular formula C12H18BrNO B13290643 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13290643.png)
2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with a complex structure that includes a brominated aromatic ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol typically involves multiple steps. One common method starts with the bromination of 4-methylphenylmethanol to produce 2-bromo-4-methylphenylmethanol. This intermediate is then reacted with 2-amino-2-methylpropan-1-ol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process would also include rigorous quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropanone, while reduction could produce 2-{[(2-Methylphenyl)methyl]amino}-2-methylpropan-1-ol.
Scientific Research Applications
2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The bromine atom and amino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but lacks the amino and hydroxyl groups.
2-Bromo-2-methylpropan-1-ol: Similar but lacks the aromatic ring and amino group.
2-Amino-2-methyl-1-propanol: Similar but lacks the brominated aromatic ring.
Uniqueness
2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-[(2-bromo-4-methylphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18BrNO/c1-9-4-5-10(11(13)6-9)7-14-12(2,3)8-15/h4-6,14-15H,7-8H2,1-3H3 |
InChI Key |
OHUNMVLQDFBGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)(C)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,5-Dichlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13290564.png)
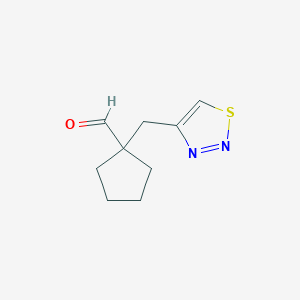
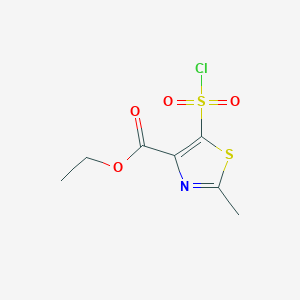
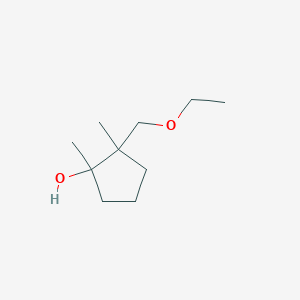

![(1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13290582.png)
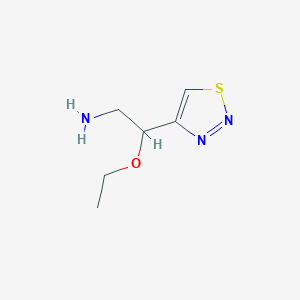
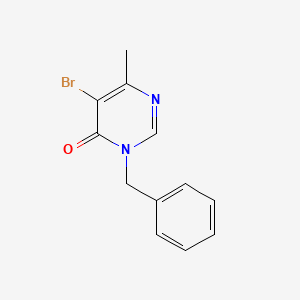
![1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13290616.png)
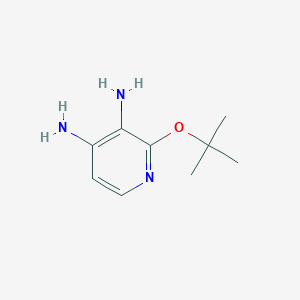
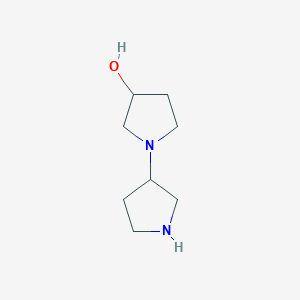
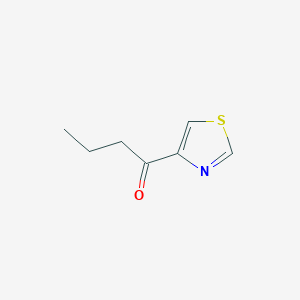
amine](/img/structure/B13290651.png)
